molecular formula C4H3BrF4 B1521882 (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene CAS No. 933600-89-6

(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene

Cat. No.: B1521882
CAS No.: 933600-89-6
M. Wt: 206.96 g/mol
InChI Key: TXJJRDSVRUTQFT-IWQZZHSRSA-N
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Description

(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a butene backbone. This compound is notable for its unique structural features, which include a double bond in the (Z)-configuration, meaning the substituents on the double-bonded carbons are on the same side. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine to a tetrafluorobutene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in polar solvents can facilitate substitution reactions.

    Addition: Halogens like chlorine or bromine in the presence of light or catalysts can add across the double bond.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield fluorinated alcohols or amines, while addition reactions can produce dihalogenated compounds.

Scientific Research Applications

(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving halogenated substrates.

    Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their stability and bioactivity.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved often include halogen bonding and hydrophobic interactions, which contribute to the compound’s overall bioactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene: The (E)-isomer has the substituents on opposite sides of the double bond, leading to different chemical properties and reactivity.

    4-Bromo-1,1,1,3-tetrafluorobutane: Lacks the double bond, resulting in different reactivity and applications.

    1,1,1,3-Tetrafluorobut-2-ene: Similar structure but without the bromine atom, affecting its chemical behavior and uses.

Uniqueness

(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene is unique due to its specific (Z)-configuration and the combination of bromine and multiple fluorine atoms. This configuration imparts distinct chemical properties, such as increased reactivity in certain types of reactions and enhanced stability in others. The compound’s unique structure makes it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(Z)-4-bromo-1,1,1,3-tetrafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJJRDSVRUTQFT-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(F)(F)F)/F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660303
Record name (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933600-89-6
Record name (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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